Cas no 81467-34-7 (3-Oxa-1-azaspiro[4.5]decan-2-one)

3-Oxa-1-azaspiro[4.5]decan-2-one structure
81467-34-7 structure
Nom du produit:3-Oxa-1-azaspiro[4.5]decan-2-one
Numéro CAS:81467-34-7
Le MF:C8H13NO2
Mégawatts:155.194322347641
CID:734260

3-Oxa-1-azaspiro[4.5]decan-2-one Propriétés chimiques et physiques

Nom et identifiant

    • 3-Oxa-1-azaspiro[4.5]decan-2-one
    • NSC 409567
    • Piscine à noyau: 1S/C8H13NO2/c10-7-9-8(6-11-7)4-2-1-3-5-8/h1-6H2,(H,9,10)
    • La clé Inchi: IOQIHMOFAXWHPC-UHFFFAOYSA-N
    • Sourire: O=C1NC2(CCCCC2)CO1

3-Oxa-1-azaspiro[4.5]decan-2-one PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02958-5g
3-oxa-1-azaspiro[4.5]decan-2-one
81467-34-7 95%
5g
$2350 2023-09-07
Chemenu
CM216934-1g
3-Oxa-1-azaspiro[4.5]decan-2-one
81467-34-7 97%
1g
$1330 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743077-1g
3-Oxa-1-azaspiro[4.5]decan-2-one
81467-34-7 98%
1g
¥9307.00 2024-07-28

3-Oxa-1-azaspiro[4.5]decan-2-one Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate ,  (1S,2S)-N1,N2-Bis[(4-nitrophenyl)methylene]-1,2-cyclohexanediamine Solvents: Acetonitrile ;  30 min, rt
1.2 Reagents: Iodosylbenzene ;  rt; overnight, 45 °C
Référence
Copper-catalyzed intramolecular C-H amination
Barman, Dipti N.; et al, European Journal of Organic Chemistry, 2011, (5), 908-911

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  6 h, 25 °C
Référence
N-Tosyloxycarbamates as reagents in rhodium-catalyzed C-H amination reactions
Huard, Kim; et al, Chemistry - A European Journal, 2008, 14(20), 6222-6230

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Manganese ,  Pyridine, 2,4,6-trimethyl-, hydrobromide (1:1) Catalysts: Bis(Pentamethylcyclopentadienyl)titanium dichloride Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: 1,4-Cyclohexadiene ;  16 h, 50 °C
Référence
Titanocene-Catalyzed Radical Opening of N-Acylated Aziridines
Zhang, Yong-Qiang; et al, Angewandte Chemie, 2017, 56(41), 12654-12657

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 12 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  6 h, rt
Référence
N-tosyloxycarbamates as a source of metal nitrenes: rhodium-catalyzed C-H insertion and aziridination reactions
Lebel, Helene; et al, Journal of the American Chemical Society, 2005, 127(41), 14198-14199

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
Référence
Chiral Lewis Acid Catalyzed Diels-Alder Reactions
Knol, Jochem, 1996, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Catalysts: Pyrrolo[1,2-a]pyrimidine, 2,3,4,6,7,8-hexahydro-, hydrobromide (1:1) Solvents: N-Methyl-2-pyrrolidone ;  15 min, 85 °C
1.2 5 min; 10 min, 130 °C
Référence
Ring-opening of non-activated aziridines with [11C]CO2via novel ionic liquids
Lindberg, Anton; et al, RSC Advances, 2022, 12(33), 21417-21421

Synthetic Routes 7

Conditions de réaction
1.1 Solvents: 1,2-Dichloroethane ;  0 °C; 5 h, 0 °C
1.2 Reagents: Potassium carbonate ;  10 min, 0 °C
1.3 Reagents: Methanol ;  0 °C; overnight, 0 °C
2.1 Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate ,  (1S,2S)-N1,N2-Bis[(4-nitrophenyl)methylene]-1,2-cyclohexanediamine Solvents: Acetonitrile ;  30 min, rt
2.2 Reagents: Iodosylbenzene ;  rt; overnight, 45 °C
Référence
Copper-catalyzed intramolecular C-H amination
Barman, Dipti N.; et al, European Journal of Organic Chemistry, 2011, (5), 908-911

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
Référence
Chiral Lewis Acid Catalyzed Diels-Alder Reactions
Knol, Jochem, 1996, , ,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Iodobenzene diacetate Catalysts: Silver nitrate ,  4,4′,4′′-Tris(1,1-dimethylethyl)-2,2′:6′,2′′-terpyridine Solvents: Acetonitrile ;  0.17 h, rt; 10 - 16 h, 82 °C
Référence
A silver-catalyzed intramolecular amidation of saturated C-H bonds
Cui, Yong; et al, Angewandte Chemie, 2004, 43(32), 4210-4212

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Magnesium oxide ,  Iodobenzene diacetate Catalysts: Dirhodium tetraacetate Solvents: Dichloromethane
Référence
A Rh-catalyzed C-H insertion reaction for the oxidative conversion of carbamates to oxazolidinones
Espino, Christine G.; et al, Angewandte Chemie, 2001, 40(3), 598-600

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  6 h, rt
Référence
N-tosyloxycarbamates as a source of metal nitrenes: rhodium-catalyzed C-H insertion and aziridination reactions
Lebel, Helene; et al, Journal of the American Chemical Society, 2005, 127(41), 14198-14199

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ,  Water ;  rt → 30 °C; 30 °C → rt; rt; 3 h, rt
Référence
Preparation of 4-spirocyclohexyloxazolidinone by C-H bond nitrene insertion
Huard, Kim; et al, Organic Syntheses, 2009, 86, 59-69

Synthetic Routes 13

Conditions de réaction
1.1 Catalysts: Imidazole
Référence
Cyclocarbonylation of 3-hydroxycarbohydroxamic acids with 1,1'-carbonyldiimidazole
Geffken, Detlef, Liebigs Annalen der Chemie, 1982, (2), 219-25

Synthetic Routes 14

Conditions de réaction
1.1 -
2.1 Catalysts: Imidazole
Référence
Cyclocarbonylation of 3-hydroxycarbohydroxamic acids with 1,1'-carbonyldiimidazole
Geffken, Detlef, Liebigs Annalen der Chemie, 1982, (2), 219-25

Synthetic Routes 15

Conditions de réaction
1.1 Solvents: Acetonitrile ;  30 min, cooled; 1 h, cooled
1.2 Reagents: Imidazole ,  Hydroxyamine hydrochloride ;  3.5 h, rt
2.1 Reagents: Triethylamine Solvents: Diethyl ether ;  15 min, 0 °C
3.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ,  Water ;  rt → 30 °C; 30 °C → rt; rt; 3 h, rt
Référence
Preparation of 4-spirocyclohexyloxazolidinone by C-H bond nitrene insertion
Huard, Kim; et al, Organic Syntheses, 2009, 86, 59-69

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  15 min, 0 °C
2.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ,  Water ;  rt → 30 °C; 30 °C → rt; rt; 3 h, rt
Référence
Preparation of 4-spirocyclohexyloxazolidinone by C-H bond nitrene insertion
Huard, Kim; et al, Organic Syntheses, 2009, 86, 59-69

Synthetic Routes 17

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine ;  6 h, rt
2.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 12 h, rt
3.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  6 h, rt
Référence
N-tosyloxycarbamates as a source of metal nitrenes: rhodium-catalyzed C-H insertion and aziridination reactions
Lebel, Helene; et al, Journal of the American Chemical Society, 2005, 127(41), 14198-14199

3-Oxa-1-azaspiro[4.5]decan-2-one Raw materials

3-Oxa-1-azaspiro[4.5]decan-2-one Preparation Products

3-Oxa-1-azaspiro[4.5]decan-2-one Littérature connexe

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